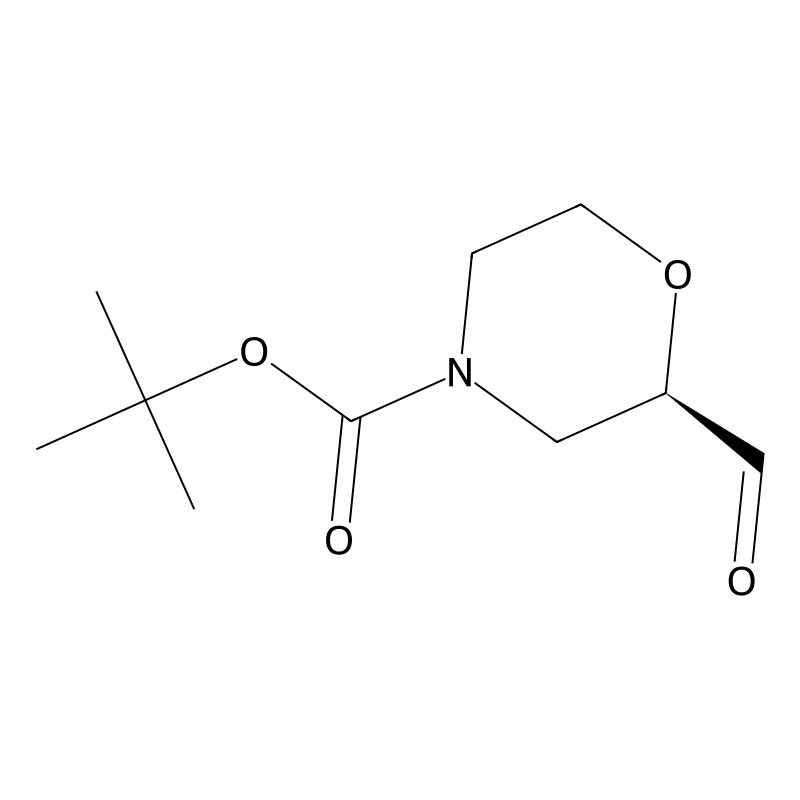

(R)-N-Boc-2-morpholinecarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-N-Boc-2-morpholinecarbaldehyde is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom, and is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential in organic synthesis, as it allows for selective reactions without interference from the amino group. The compound exists as a colorless to pale yellow liquid and is noted for its high solubility in organic solvents .

- Wearing gloves, safety glasses, and a lab coat.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.

- Deprotection Reactions: The Boc group can be removed under acidic or thermal conditions, regenerating the free amine, which can then participate in further reactions such as acylation or alkylation .

- Condensation Reactions: It can react with other carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Several methods exist for synthesizing (R)-N-Boc-2-morpholinecarbaldehyde:

- Boc Protection of Morpholine: Starting from 2-morpholinecarbaldehyde, the Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions.

- Direct Synthesis from Precursors: The compound may also be synthesized through multi-step reactions involving morpholine derivatives and aldehydes or ketones, followed by Boc protection .

- Continuous Flow Techniques: Recent advancements allow for the continuous flow synthesis of N-Boc protected amines, enhancing efficiency and selectivity during the deprotection processes .

(R)-N-Boc-2-morpholinecarbaldehyde finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Utilized in academic and industrial laboratories for studying reaction mechanisms involving morpholine derivatives.

- Drug Development: Its derivatives may be explored for their potential therapeutic effects due to the inherent biological properties of morpholines .

Interaction studies involving (R)-N-Boc-2-morpholinecarbaldehyde focus primarily on its reactivity with various nucleophiles and electrophiles. The compound's behavior in biological systems may also be evaluated to ascertain its compatibility with biological targets. Such studies are crucial for understanding how modifications to the morpholine structure influence biological activity and pharmacokinetics.

Several compounds share structural similarities with (R)-N-Boc-2-morpholinecarbaldehyde, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-2-piperidinecarbaldehyde | Piperidine derivative | Contains a piperidine ring instead of morpholine. |

| N-Boc-3-morpholinopropanal | Morpholine derivative | Features a propanal side chain affecting reactivity. |

| N-Boc-4-morpholinobutanal | Morpholine derivative | Longer carbon chain influences solubility and reactivity. |

Uniqueness

(R)-N-Boc-2-morpholinecarbaldehyde is unique due to its specific configuration as an (R) enantiomer, which can significantly influence its biological activity compared to other morpholine derivatives. The presence of the Boc protecting group also allows for selective reactions that are not possible with unprotected amines .

Boc Protection Strategies for Morpholine Systems

The tert-butyloxycarbonyl (Boc) protection of morpholine systems represents a critical step in the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde. This protection strategy is essential for masking the nitrogen atom in the morpholine ring, preventing unwanted side reactions in subsequent transformations while maintaining the structural integrity of the molecule [1].

Several methodologies have been developed for the efficient Boc protection of morpholine systems, each with distinct advantages and limitations. Conventional approaches typically involve the reaction of morpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base catalyst. Recent advancements have focused on developing more efficient, environmentally friendly protocols that reduce reaction times and increase yields [1].

Table 1 summarizes the key Boc protection strategies applicable to morpholine systems:

| Method | Reagents | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Base-mediated direct protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Room temperature, DCM solvent | 54-72 | 48 hours |

| Sulfonated reduced graphene oxide catalysis | Di-tert-butyl dicarbonate (Boc₂O), SrGO catalyst | Room temperature, solvent-free | 89 | 10 minutes |

| Metal-free heterogeneous catalysis | Di-tert-butyl dicarbonate (Boc₂O), GO catalyst | Room temperature, solvent-free | 72 | 1 hour |

| Solvent-free conditions | Di-tert-butyl dicarbonate (Boc₂O), SrGO catalyst | Room temperature, no solvent required | 89 | 10 minutes |

The development of sulfonated reduced graphene oxide (SrGO) as a catalyst represents a significant advancement in Boc protection methodology. This approach dramatically reduces reaction time from 48 hours to just 10 minutes while simultaneously increasing yields from approximately 54% to 89% [1]. The catalyst's effectiveness is attributed to its unique surface properties and acidic functional groups that facilitate the reaction between morpholine and Boc₂O.

For laboratory-scale synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, the SrGO-catalyzed method offers several advantages:

- Significantly reduced reaction time (10 minutes versus 48 hours)

- Higher yields (89% versus 54-72%)

- Environmentally friendly solvent-free conditions

- Simple workup procedure

- Mild reaction conditions that preserve the chiral integrity of the molecule [1]

The complete laboratory-scale synthesis protocol for (R)-N-Boc-2-morpholinecarbaldehyde typically follows a multi-step approach:

| Step | Reagents | Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|

| 1. Formation of Morpholine Ring | Diethanolamine, Dehydrating agent | Reflux, 3-5 hours | 80-90 | Removal of water to drive reaction completion |

| 2. Introduction of Chirality | Chiral epichlorohydrin or asymmetric catalyst | Room temperature to 50°C, 12-24 hours | 85-95 | Enantioselectivity control, temperature management |

| 3. Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base catalyst | Room temperature, DCM solvent, 10 min to 1 hour | 89-95 | Catalyst selection for optimal yield and reaction time |

| 4. Oxidation to Aldehyde | Oxalyl chloride, DMSO, Triethylamine (Swern) or Dess-Martin periodinane | -78°C to RT (Swern) or RT (DMP), 1-2 hours | 67-100 | Temperature control (Swern) or reagent handling (DMP) |

Chiral Induction Techniques in Aldehyde Functionalization

The development of efficient chiral induction techniques for aldehyde functionalization has been crucial for the synthesis of enantiomerically pure (R)-N-Boc-2-morpholinecarbaldehyde. These methods enable the precise control of stereochemistry during the introduction of the aldehyde functionality, ensuring high optical purity in the final product [2] [3] [4] [5] [6] [7].

Several approaches have been developed for achieving high enantioselectivity in aldehyde functionalization, each with specific advantages depending on the substrate and desired transformation. Table 6 outlines the primary chiral induction techniques applicable to aldehyde functionalization:

| Technique | Reagents/Catalysts | Mechanism | Enantioselectivity (% ee) | Applications |

|---|---|---|---|---|

| Chiral Catalyst Approach | Chiral phosphoric acids, C1-symmetric (P,N) ligands | Asymmetric induction via catalyst-substrate complex | 90-99 | Direct asymmetric α-functionalization of aldehydes |

| Chiral Auxiliary Method | Chiral oxazolidinones, morpholine derivatives | Temporary attachment of chiral group to direct stereochemistry | 85-95 | Aldol reactions, alkylations |

| Asymmetric Reduction | CBS catalyst, chiral BINAP-Ru complexes | Face-selective hydride delivery to prochiral carbonyl | 95-99 | Reduction of prochiral ketones to chiral alcohols |

| Kinetic Resolution | Enzymatic resolution (lipases), chiral organocatalysts | Selective reaction of one enantiomer in racemic mixture | 80-99 | Resolution of racemic alcohols or epoxides |

| Chiral Pool Strategy | L-amino acids, carbohydrates, terpenes | Starting from naturally occurring chiral compounds | 99+ | Synthesis from natural chiral building blocks |

For the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, several specific chiral induction strategies have proven particularly effective:

Chiral Aldehyde Catalysis: This approach utilizes chiral aldehydes as catalysts for the asymmetric α-functionalization of morpholine derivatives. The catalysts form reversible imines with the substrate, creating a chiral environment that directs the stereochemical outcome of subsequent reactions [2] [5]. This method is particularly suitable for direct asymmetric α-functionalization of N-unprotected amino acids and related compounds, achieving enantioselectivities of 90-99%.

Asymmetric α-Arylation: C1-symmetric chiral (P,N) ligands derived from binepine scaffolds have been developed for the Pd-catalyzed α-arylation of aldehydes. This approach enables the creation of well-defined quaternary stereocenters with excellent enantioselectivities [6]. The method can be adapted for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde by controlling the stereochemistry during the introduction of the aldehyde functionality.

Dinuclear Palladium Hydride Catalysis: This innovative approach involves the isomerization of terminal and trisubstituted epoxides into aldehydes and ketones, respectively. The mechanism features an unprecedented 'epoxide-opening/hydride-transfer' sequence with two distinct enantio-determining steps in the kinetic resolution of racemic epoxides [6]. This method is particularly valuable for accessing α-chiral aldehydes with high optical purity.

Chiral Phosphoric Acid Catalysis: Recent developments in asymmetric organocatalysis have led to the use of chiral phosphoric acids for the synthesis of axially chiral aldehydes. This approach combines asymmetric reductive amination with tandem desymmetrization and kinetic resolution strategies, achieving excellent enantioselectivities (up to 99% ee) [7].

The oxidation step in the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde is typically performed using one of several methods, each with specific advantages and limitations:

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78°C to RT, DCM solvent | 67-90 | Mild conditions, high selectivity | Low temperature required, toxic byproducts |

| Dess-Martin Periodinane | Dess-Martin periodinane (DMP) | Room temperature, DCM solvent | 90-100 | No metal waste, high yields, mild conditions | Potentially explosive reagent, expensive |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, DCM solvent | 60-80 | Inexpensive reagents, well-established | Chromium waste, environmental concerns |

| IBX Oxidation | 2-Iodoxybenzoic acid (IBX) | Room temperature to 60°C, DMSO solvent | 70-85 | Stable reagent, simple workup | Limited solubility, requires higher temperatures |

The Swern oxidation is particularly well-suited for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde due to its mild reaction conditions and high selectivity [8] [9] [10] [11] [12]. This method involves the reaction of a primary alcohol with oxalyl chloride and DMSO, followed by the addition of triethylamine. The reaction proceeds through the formation of an alkoxysulfonium ion intermediate, which decomposes to give the desired aldehyde with high yield and stereochemical integrity [10].

A specific example of the Swern oxidation for the synthesis of tert-butyl 2-formylmorpholine-4-carboxylate (N-Boc-2-morpholinecarbaldehyde) is described in the literature [8]:

"To a stirred solution of oxalyl chloride (1.93 g, 15.2 mmol) in DCM (40 mL) was slowly added DMSO (0.79 mL, 11.0 mmol) at -78°C, and the resulting mixture was stirred for 30 min at this temperature. A solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (3.00 g, 13.8 mmol) in DCM (10 mL) was added slowly over 10 min and stirred for 1 h. Then TEA (6.29 g, 62.1 mmol) was added dropwise and stirred for 0.5 h. The reaction mixture was allowed to warm slowly to rt, and then quenched with water (30 mL). After extraction with DCM (20 mL × 3), the organic layer was washed successively with HCl (10 mL, 1 M), saturated aqueous Na₂CO₃ (30 mL), and then brine (30 mL). The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo to afford tert-butyl 2-formylmorpholine-4-carboxylate as a yellow oil (2 g, 67% yield)." [8]

Alternatively, the Dess-Martin periodinane (DMP) oxidation offers several advantages for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, including higher yields (90-100%) and milder reaction conditions that do not require low temperatures [13] [14] [15] [16] [17]. This method involves the reaction of a primary alcohol with Dess-Martin periodinane at room temperature, resulting in the formation of the corresponding aldehyde with excellent yield and stereochemical retention.

Industrial Production Processes

Continuous Flow Reactor Implementations

The industrial production of (R)-N-Boc-2-morpholinecarbaldehyde has been significantly enhanced through the implementation of continuous flow reactor technology. This approach offers numerous advantages over traditional batch processing, including improved efficiency, enhanced safety, and better control of reaction parameters [18] [19] [20] [21] [22].

Continuous flow reactors enable the continuous introduction of reactants into a flow system, allowing for precise control of reaction conditions and efficient heat transfer. This is particularly important for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, which involves temperature-sensitive steps such as the Swern oxidation [20] [21].

Table 3 summarizes the key parameters for different types of continuous flow reactors used in the production of morpholine derivatives:

| Reactor Type | Residence Time (min) | Reactor Volume | Throughput | Material Compatibility |

|---|---|---|---|---|

| PFA Tube Reactor | 0.5-2.0 | 2-300 mL | 9-317 g/h | Excellent chemical resistance, limited pressure/temperature |

| Stainless Steel Reactor | 0.5-2.0 | 0.5-2.0 L | 1.98 kg/h | High pressure/temperature, limited chemical resistance |

| Glass Microreactor | 1.0-5.0 | 10-100 mL | 50-200 g/h | Good visibility, moderate chemical resistance |

| Ceramic Flow Reactor | 2.0-10.0 | 0.2-1.0 L | 0.5-1.5 kg/h | High temperature resistance, brittle |

The implementation of continuous flow reactors for the industrial production of (R)-N-Boc-2-morpholinecarbaldehyde offers several specific advantages:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions and hazardous reagents, such as oxalyl chloride and DMSO used in the Swern oxidation [20] [21].

Improved Heat Transfer: The high surface-to-volume ratio in flow reactors enables efficient heat transfer, allowing for precise temperature control during critical steps such as the low-temperature Swern oxidation (-78°C) [20].

Reduced Reaction Times: Continuous flow processes can significantly reduce reaction times compared to batch processes. For example, the residence time for the oxidation step can be reduced from hours to minutes [20] [21].

Scalability: Flow reactors can be easily scaled up by increasing the number of reactors in parallel (numbering up) rather than increasing the size of a single reactor (scaling up), maintaining the same reaction efficiency and safety profile [20] [22].

Consistent Product Quality: The precise control of reaction parameters in flow reactors leads to more consistent product quality, reducing batch-to-batch variations [21] [22].

A comparison of batch and continuous flow processes for the industrial production of (R)-N-Boc-2-morpholinecarbaldehyde reveals significant advantages for the continuous flow approach:

| Process Parameter | Batch Process | Continuous Flow Process | Advantages |

|---|---|---|---|

| Reactor Type | Jacketed reactor (100-1000 L) | Stainless steel flow reactor (0.5-2.0 L) | Flow: Better heat transfer, safer operation |

| Reaction Temperature | -78°C to RT (multi-step) | -30°C to RT (controlled zones) | Flow: Precise temperature control, energy efficient |

| Residence Time | 1-48 hours (total) | 0.5-10 minutes | Flow: Significantly reduced reaction time |

| Pressure | Atmospheric to slight positive | Up to 10 bar | Flow: Enhanced safety for exothermic reactions |

| Catalyst Loading | 5-10 mol% | 1-5 mol% | Flow: Reduced catalyst consumption |

| Solvent System | DCM, THF, or acetonitrile | DCM or solvent-free | Flow: Potential for solvent reduction/elimination |

| Throughput | 10-50 kg/batch | 1-2 kg/hour | Flow: Continuous production, consistent quality |

A specific example of continuous flow reactor implementation for the synthesis of morpholine derivatives is described in the literature [19]:

"In the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine followed by a heterogeneous catalytic hydrogenation, the desired monosubstituted product can be continuously separated from the co- and by-products in a purity of over 99% by coupling a flow reactor sequence to a multiple dual-mode (MDM) centrifugal partition chromatography (CPC) device." [19]

This approach combines continuous flow synthesis with continuous purification, enabling the production of high-purity morpholine derivatives with improved efficiency and reduced waste.

Purification and Quality Control Standards

The industrial production of (R)-N-Boc-2-morpholinecarbaldehyde requires rigorous purification and quality control standards to ensure the final product meets the necessary specifications for pharmaceutical applications [23] [24] [25] [26] [27].

Various purification methods are employed for morpholine derivatives, each with specific advantages and limitations:

| Purification Method | Scale | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|

| Crystallization | Laboratory to industrial | 98-99% | Cost-effective, scalable, high purity | Requires crystallizable material |

| Column Chromatography | Laboratory to pilot | 95-99% | High resolution, versatile | Solvent-intensive, limited scalability |

| Distillation | Laboratory to industrial | 90-95% | Efficient for volatile compounds | Limited to volatile/thermally stable compounds |

| Centrifugal Partition Chromatography (CPC) | Laboratory to pilot | >99% | No silica, high resolution, continuous operation | Complex setup, specialized equipment |

| Preparative HPLC | Laboratory to pilot | >99.5% | Highest purity, automated | Expensive, solvent-intensive |

For the industrial purification of (R)-N-Boc-2-morpholinecarbaldehyde, centrifugal partition chromatography (CPC) offers significant advantages, particularly when coupled with continuous flow synthesis [19]. This approach enables the continuous separation of the desired product from by-products and impurities, achieving purities of over 99% without the need for column replacement or silica recycling.

Quality control standards for (R)-N-Boc-2-morpholinecarbaldehyde and other morpholine derivatives are governed by international regulatory requirements, including those from the International Conference on Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.) [26] [27].

Key quality control parameters for (R)-N-Boc-2-morpholinecarbaldehyde include:

| Test Parameter | Method | Specification | Regulatory Requirement |

|---|---|---|---|

| Purity | HPLC, LC-MS | ≥98.0% | ICH Q3A |

| Chiral Purity | Chiral HPLC, Polarimetry | ≥99.0% ee | ICH Q3A, Q6A |

| Residual Solvents | GC-Headspace | Class 2 solvents <1000 ppm, Class 3 <5000 ppm | ICH Q3C |

| Heavy Metals | ICP-MS | <20 ppm total heavy metals | ICH Q3D |

| Appearance | Visual Inspection | White to off-white solid | Internal specification |

| Water Content | Karl Fischer Titration | ≤0.5% | Ph. Eur., USP |

The implementation of these quality control standards ensures that (R)-N-Boc-2-morpholinecarbaldehyde meets the necessary specifications for use in pharmaceutical applications. The World Health Organization (WHO) provides guidelines for pharmaceutical quality control laboratories, emphasizing the importance of rigorous testing and documentation [27]:

"For the quality of a medicine sample to be correctly assessed:

- The submission of a sample of an API, excipient or pharmaceutical product or a suspected counterfeit material to the laboratory, selected in accordance with national requirements, should be accompanied by a statement of the reason why the analysis has been requested.

- The analysis should be correctly planned and meticulously executed.

- The results should be competently evaluated to determine whether the sample complies with the specifications or other relevant criteria." [27]

Aldehyde Reactivity Profiles

The aldehyde functional group in (R)-N-Boc-2-morpholinecarbaldehyde represents a highly reactive electrophilic center that undergoes diverse chemical transformations. The carbonyl carbon exhibits significant electrophilicity due to the electron-withdrawing nature of the oxygen atom, creating a partial positive charge that serves as an attractive site for nucleophilic attack [1] [2] [3]. This electronic environment facilitates various addition reactions that are fundamental to the compound's synthetic utility.

The molecular framework of (R)-N-Boc-2-morpholinecarbaldehyde contains multiple reactive sites, with the aldehyde group demonstrating enhanced reactivity compared to ketones due to both steric and electronic factors [4] [5]. The presence of only one substituent attached to the carbonyl carbon, rather than two as in ketones, reduces steric hindrance and allows nucleophiles to approach the electrophilic center more readily [2] [6]. Additionally, the aldehyde carbon experiences greater electrophilic character since it lacks the electron-donating effects of two alkyl groups that would otherwise stabilize the partial positive charge [7] [8].

Table 1: Physical and Chemical Properties of (R)-N-Boc-2-morpholinecarbaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight (g/mol) | 215.25 |

| CAS Number | 913642-85-0 |

| MDL Number | MFCD08752314 |

| Boiling Point (°C) | 309.1 at 760 mmHg |

| Density (g/cm³) | 1.18 |

| Flash Point (°C) | 140.7 |

| Vapor Pressure (mmHg at 25°C) | 0.000655 |

| Refractive Index | 1.515 |

| Storage Conditions | Inert atmosphere, -20°C |

Reductive Amination Pathways

Reductive amination represents one of the most significant and widely utilized transformations for (R)-N-Boc-2-morpholinecarbaldehyde, enabling the formation of carbon-nitrogen bonds through a two-step process involving imine formation followed by reduction [9] [10] [11]. This reaction pathway proceeds through initial nucleophilic attack by an amine on the aldehyde carbonyl carbon, forming a tetrahedral hemiaminal intermediate that subsequently undergoes dehydration to generate an imine intermediate [12] [13].

The mechanistic pathway begins with the amine nucleophile attacking the electrophilic carbonyl carbon at an angle of approximately 75 degrees to the plane of the sp² orbitals [1]. This attack triggers rehybridization of the carbonyl carbon from sp² to sp³, simultaneously breaking the π-bond and transferring electron density to the oxygen atom to form an alkoxide intermediate [3] [14]. The subsequent elimination of water produces the imine, which serves as the substrate for the reduction step.

Multiple reducing agents have been successfully employed for the reduction of imine intermediates derived from (R)-N-Boc-2-morpholinecarbaldehyde. Sodium cyanoborohydride (NaBH₃CN) represents the most commonly utilized reducing agent due to its selective reduction of imines in the presence of aldehydes and its compatibility with mildly acidic conditions [9] [15] [11]. The cyano group in this reagent reduces the electron density and thus the reducing power through inductive and resonance withdrawing effects, providing enhanced selectivity compared to sodium borohydride [9].

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as an alternative reducing agent that consistently provides higher yields and fewer side products compared to other methods [15]. This reagent demonstrates excellent performance in 1,2-dichloroethane as the preferred solvent, with optional acetic acid catalysis for ketone reactions. The mild and selective nature of this reagent allows reactions to proceed effectively in the presence of acid-sensitive functional groups such as acetals and ketals [15].

Table 2: Reductive Amination Conditions and Reducing Agents

| Reducing Agent | Reaction Conditions | Selectivity | Yield Range (%) |

|---|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | pH 3-7, MeOH or MeCN | High selectivity for imines | 75-95 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane, AcOH catalyst | Excellent yields, few side products | 85-98 |

| Lithium aluminum hydride (LiAlH₄) | Dry ether, anhydrous conditions | Strong reducing agent, requires dry conditions | 80-95 |

| Sodium borohydride (NaBH₄) | Protic solvents, pH 7-9 | Mild conditions, good functional group tolerance | 70-90 |

| Borane-pyridine complex | THF, room temperature | Moderate selectivity | 65-85 |

| Catalytic hydrogenation | H₂/Pd-C, EtOH | High selectivity, mild conditions | 80-95 |

Advanced methodologies have been developed for reductive amination reactions involving morpholine-containing aldehydes. Recent investigations have demonstrated the successful application of photoredox-catalyzed direct reductive amination protocols that eliminate the requirement for external hydrogen or hydride sources [16]. These methodologies utilize single electron oxidation of in situ formed aminal species to generate α-amino radicals that ultimately deliver reductive amination products through unique mechanistic pathways.

The reductive amination of (R)-N-Boc-2-morpholinecarbaldehyde with various amine substrates has been optimized using H-cube technology, enabling simultaneous imine formation and reduction in a single operation [13]. This approach overcomes traditional limitations associated with batch protocols by avoiding the handling of reductant reagents, reducing reaction times, and simplifying work-up procedures. The methodology demonstrates excellent compatibility with acid-sensitive protecting groups, as the process does not require acidic conditions for optimal conversion.

Oxidation to Carboxylic Acid Derivatives

The oxidation of (R)-N-Boc-2-morpholinecarbaldehyde to the corresponding carboxylic acid derivative represents a fundamental transformation that proceeds through various mechanistic pathways depending on the oxidizing agent employed [17] [18] [19]. Aldehydes demonstrate enhanced susceptibility to oxidation compared to other carbonyl compounds due to the presence of the aldehydic hydrogen atom, which can be readily abstracted during the oxidation process [20] [21].

Traditional oxidation methods utilize chromium-based reagents such as potassium dichromate (K₂Cr₂O₇) in the presence of dilute sulfuric acid [17] [22]. The reaction proceeds through formation of a chromate ester intermediate followed by elimination to generate the carboxylic acid product. The mechanism involves initial coordination of the aldehyde hydrate to the chromium center, followed by two successive two-electron transfer steps that ultimately result in chromium reduction from the +6 to +3 oxidation state [17].

Jones reagent, consisting of chromic oxide (CrO₃) in sulfuric acid and acetone, provides rapid oxidation of aldehydes to carboxylic acids under mild conditions [17] [18]. This reagent system offers excellent selectivity for aldehyde oxidation while maintaining tolerance for various functional groups present in the molecule. The reaction typically proceeds to completion within minutes at room temperature, making it particularly attractive for synthetic applications.

Potassium permanganate (KMnO₄) represents another effective oxidizing agent for aldehyde to carboxylic acid transformations, though it exhibits reduced selectivity compared to chromium-based reagents [17] [18]. The reaction mechanism involves initial formation of a manganate ester intermediate followed by subsequent oxidation steps that ultimately reduce permanganate to manganese dioxide or other lower oxidation state manganese species.

Table 3: Aldehyde Oxidation Methods to Carboxylic Acids

| Oxidizing Agent | Reaction Conditions | Mechanism | Selectivity |

|---|---|---|---|

| Potassium dichromate (K₂Cr₂O₇) | H₂SO₄, heat under reflux | Two-electron oxidation via chromate ester | Good selectivity, harsh conditions |

| Chromic acid (H₂CrO₄) | Aqueous acidic conditions | Hydrate formation followed by oxidation | High selectivity for aldehydes |

| Potassium permanganate (KMnO₄) | H₂SO₄, elevated temperature | Direct oxidation through permanganate | Strong oxidant, less selective |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, room temperature | Rapid oxidation via chromate | Rapid reaction, good yields |

| Tollens' reagent (Ag₂O/NH₃) | Aqueous NH₃, mild conditions | Silver mirror test, mild oxidation | Specific for aldehydes |

| Sodium hypochlorite (NaOCl) | Aqueous basic conditions | Hypochlorite-mediated oxidation | Mild conditions, moderate selectivity |

| Aldehyde dehydrogenases (enzymatic) | pH 8.5, 40°C, phosphate buffer | NAD⁺-dependent enzymatic oxidation | Excellent chemoselectivity (>99%) |

Tollens' reagent provides a distinctive approach to aldehyde oxidation that generates a characteristic silver mirror during the reaction process [18] [20]. This mild oxidizing system, consisting of diaminosilver(I) complex in aqueous ammonia, demonstrates excellent selectivity for aldehydes over other oxidizable functional groups. The reaction proceeds through coordination of the aldehyde to the silver center followed by electron transfer that reduces silver(I) to metallic silver while oxidizing the aldehyde to the carboxylate anion.

Enzymatic oxidation methods have gained significant attention due to their exceptional chemoselectivity and mild reaction conditions [23] [19]. Aldehyde dehydrogenases (ALDHs) catalyze the NAD⁺-dependent oxidation of aldehydes to carboxylic acids with greater than 99% chemoselectivity [23]. These biocatalytic systems operate optimally at pH 8.5 and 40°C in phosphate buffer, utilizing molecular oxygen as the terminal oxidant through nicotinamide oxidase-mediated NAD⁺ regeneration.

Recent investigations have demonstrated that cytochrome P450 enzymes catalyze aldehyde oxidation through a two-state reactivity mechanism involving initial hydrogen abstraction as the rate-limiting step [19]. This process proceeds via oxygen rebound steps without significant barriers due to rapid recombination of resultant radical species. The mechanistic insights have enabled development of predictive models for aldehyde hydroxylation reactions based on transition state barrier correlations.

Boc Deprotection Mechanisms

The tert-butoxycarbonyl (Boc) protecting group in (R)-N-Boc-2-morpholinecarbaldehyde serves as a critical protective functionality that can be selectively removed under specific conditions to reveal the reactive amine functionality [24] [25] [26]. The Boc group demonstrates remarkable stability under basic and mildly acidic conditions, making it one of the most widely utilized protecting groups in organic synthesis for amine protection [27] [28].

The fundamental mechanism of Boc deprotection involves cleavage of the carbamate bond through various pathways depending on the reaction conditions employed [24] [26] [29]. Under acidic conditions, the mechanism proceeds through initial protonation of the carbamate oxygen followed by elimination of the tert-butyl cation and formation of carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide [25] [26].

Acidolytic Cleavage Conditions

Trifluoroacetic acid (TFA) represents the most commonly employed reagent for Boc deprotection due to its effectiveness and relatively mild reaction conditions [24] [25] [26]. The mechanism begins with protonation of the carbamate nitrogen or oxygen, followed by heterolytic cleavage of the tert-butyl carbon-oxygen bond to generate a stable tert-butyl cation [26]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to produce carbon dioxide and the protonated amine product.

The TFA-mediated deprotection typically requires 1-4 hours at room temperature in dichloromethane solvent [25] [30]. The tert-butyl cation generated during the reaction can be trapped by suitable nucleophiles, undergo deprotonation to form isobutylene gas, or polymerize to form isobutylene oligomers [26]. The evolution of carbon dioxide gas during the reaction necessitates avoiding closed reaction systems to prevent pressure buildup.

Hydrochloric acid in organic solvents such as ethyl acetate or dioxane provides an alternative acidolytic deprotection method [24] [27] [30]. This approach offers the advantage of using less expensive reagents while maintaining good functional group tolerance. The reaction conditions typically involve treatment with concentrated hydrochloric acid at room temperature for several hours, with the reaction progress monitored by disappearance of the starting material.

Alternative acidic deprotection methods include the use of concentrated sulfuric acid in tert-butyl acetate, aqueous phosphoric acid, and various Lewis acids such as zinc bromide or boron trifluoride [27] [31] [30]. These methods provide options for specific substrate compatibility requirements and can offer advantages in terms of reaction selectivity or product isolation procedures.

Table 4: Boc Deprotection Methods and Reaction Conditions

| Deprotection Method | Reaction Conditions | pH Stability Range | Mechanism | Functional Group Tolerance |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature, 1-4 h | Highly acidic (pH < 1) | Protonation, tert-butyl cation formation | Good tolerance, acid-sensitive groups affected |

| Hydrochloric acid in organic solvents | HCl/EtOAc or HCl/dioxane, rt | Acidic (pH 1-3) | Acid-catalyzed hydrolysis | Moderate tolerance |

| Thermal deprotection | 150-200°C, solvent-free | pH independent | Thermolytic cleavage to CO₂ + isobutylene | Excellent tolerance |

| Sodium tert-butoxide (basic conditions) | Wet THF, reflux, 2-12 h | Basic (pH 12-14) | Nucleophilic attack via isocyanate | Good for base-stable substrates |

| Cerium chloride/sodium iodide | CH₃CN, ambient temperature | Neutral (pH 6-8) | Lewis acid activation | Excellent functional group tolerance |

| Oxalyl chloride in methanol | MeOH, room temperature, 1-4 h | Mildly acidic (pH 4-6) | Electrophilic activation by oxalyl chloride | Good tolerance, mild conditions |

| Water-mediated (catalyst-free) | 100°C, deionized water, argon | Slightly acidic (pH 6.2-6.6) | Self-ionization of water as acid/base | Excellent selectivity |

Cerium chloride heptahydrate in combination with sodium iodide has been developed as a highly selective deprotection method that operates under neutral conditions [31]. This Lewis acid-based system demonstrates excellent functional group tolerance, including compatibility with THP ethers, TBDMS silyl ethers, trityl ethers, and various other protecting groups. The reaction proceeds at ambient temperature in acetonitrile solvent, providing a mild alternative to traditional acidic methods.

Novel deprotection methodologies utilizing oxalyl chloride in methanol have been reported for selective Boc removal under mild conditions [32] [30]. This approach proceeds through electrophilic activation of the carbamate by oxalyl chloride, followed by nucleophilic attack by methanol. The reaction occurs at room temperature within 1-4 hours with yields up to 90%, demonstrating excellent compatibility with structurally diverse substrates including aliphatic, aromatic, and heterocyclic compounds.

Stability Under Various pH Environments

The Boc protecting group demonstrates remarkable stability across a wide range of pH environments, with the stability profile being critically dependent on the specific pH conditions and temperature [24] [33] [34]. Under neutral to mildly basic conditions (pH 7-10), the Boc group remains completely stable for extended periods, enabling various synthetic transformations to be performed without concern for premature deprotection [27].

Under mildly acidic conditions (pH 4-6), the Boc group exhibits moderate stability that decreases with increasing temperature and reaction time [35] [34]. Research has indicated that at approximately pH 1, significant deprotection begins to occur at room temperature, with the rate of deprotection increasing dramatically as the pH decreases further [35]. This pH-dependent stability profile allows for careful optimization of reaction conditions to achieve selective transformations.

Basic deprotection methods have been developed that exploit the nucleophilic properties of strong bases to cleave primary Boc groups [27] [28] [36]. Sodium tert-butoxide in slightly wet tetrahydrofuran or 2-methyltetrahydrofuran can effectively remove unactivated primary Boc groups under reflux conditions [37] [36]. The mechanism proceeds through nucleophilic attack on the carbonyl carbon to form an isocyanate intermediate, which subsequently undergoes hydrolysis to yield the free amine.

Water-mediated catalyst-free deprotection represents an environmentally friendly approach that utilizes the self-ionization properties of water at elevated temperatures [33]. At 100°C, the enhanced self-ionization of water provides sufficient acidity (pH 6.2-6.6) to promote Boc cleavage while maintaining excellent selectivity for the protecting group over other functional groups [33]. This method demonstrates particular utility for compounds containing acid-sensitive functionalities that would be compromised under traditional acidic deprotection conditions.

Thermal deprotection provides a solvent-free alternative that relies on thermolytic cleavage of the Boc group at temperatures between 150-200°C [27] [38]. This method offers excellent functional group tolerance since it does not rely on chemical reagents that might interfere with sensitive functional groups. The mechanism involves direct thermal decomposition of the carbamate bond to generate carbon dioxide, isobutylene, and the free amine.

Recent investigations have revealed that morpholine derivatives exhibit unique stability profiles under various pH conditions due to the electron-withdrawing effects of the ether oxygen in the morpholine ring [39] [40] [41]. The reduced basicity of the morpholine nitrogen (pKa 8.7) compared to other secondary amines influences the stability of N-Boc morpholine derivatives under both acidic and basic conditions [42]. This characteristic enables more precise control over deprotection timing and conditions in synthetic sequences involving morpholine-containing substrates.

Studies on the conformational stability of morpholine rings have demonstrated that the chair conformation predominates in solution, with the equatorial conformer being more stable than the axial conformer by approximately 109 ± 4 cm⁻¹ [43]. This conformational preference influences the accessibility of the nitrogen lone pair for protonation during acid-catalyzed deprotection reactions, potentially affecting the reaction kinetics and selectivity.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant